tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like FT-IR, 1H & 13C NMR, LCMS spectroscopic studies, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a solution of N-tert-butoxycarbonyl-piperazin, triethylamine, and chloroethylamine in dimethylformamide was stirred at room temperature for 72 hours .Scientific Research Applications
Synthesis and Chemical Applications
Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is used as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. This process involves several steps like SN2 substitution and borohydride reduction, showcasing its role in complex chemical syntheses (Chen Xin-zhi, 2011).
Biological and Medical Research
Protein Research
O-tert-Butyltyrosine, an analog, acts as an NMR tag for high-molecular-weight systems and facilitates measurements of ligand binding affinities in proteins. It presents a unique NMR signal, advantageous in protein research, such as observing resonances in large protein structures and quantifying ligand-protein interactions (Wan-Na Chen et al., 2015).
Synthesis of Amines
N-tert-Butanesulfinyl imines, related compounds, are versatile intermediates in the asymmetric synthesis of amines. They are valuable in synthesizing a wide range of enantioenriched amines, crucial for developing pharmaceuticals and other bioactive molecules (J. Ellman et al., 2002).
Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another analog, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization are crucial in developing effective anticancer drugs that can overcome resistance issues (Binliang Zhang et al., 2018).
Material Science and Engineering
- Solar Cell Technology: In the context of dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly improves cell performance. This improvement is attributed to a shift in the TiO2 band edge and an increase in electron lifetime, demonstrating the compound's role in enhancing renewable energy technologies (G. Boschloo et al., 2006).
Safety and Hazards
Future Directions
The future directions for “tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate” and similar compounds could involve their use in the development of new drugs, polymer chemistry, and bioconjugation. Additionally, they could be used as building blocks in the synthesis of several novel organic compounds .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14)6-8-15(10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVWISXOJNMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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